molecular formula C19H26O3 B13821732 Epiestriol methyl ether CAS No. 3434-79-5

Epiestriol methyl ether

Cat. No.: B13821732
CAS No.: 3434-79-5
M. Wt: 302.4 g/mol
InChI Key: UHQGCIIQUZBJAE-SVMUCYCZSA-N
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Description

Epiestriol methyl ether, also known in research contexts by its developmental code name SC-6924 and as Mytatrienediol, is a synthetic steroidal estrogen and an estrogen ether derivative . With a molecular formula of C20H28O3 and a molecular weight of 316.441 g/mol, this compound was historically investigated for its potential therapeutic applications . Early clinical research in the late 1950s and 1960s explored its use in men for the management of atherosclerosis, the improvement of serum lipid profiles, and the reduction of myocardial infarction risk due to its profile as a weak estrogen . It was also studied for the treatment of bone pain in patients with conditions such as multiple myeloma, metastatic bone disease, and osteoporosis, where some effectiveness was observed . The compound's primary mechanism of action is mediated through its interaction with the estrogen receptor . Despite its investigational promise, clinical trials reported that its administration was associated with typical estrogenic side effects, including feminization, breast pain, and gynecomastia in male subjects, which ultimately precluded its broader clinical adoption . This historical profile makes this compound a compound of significant interest for research purposes, particularly in the study of estrogen receptor biology, the metabolic effects of estrogens, and the historical development of steroidal therapeutics. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3434-79-5

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17+,18+,19+/m1/s1

InChI Key

UHQGCIIQUZBJAE-SVMUCYCZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Chemical Synthesis and Derivatization of Epiestriol Methyl Ether

Synthetic Pathways for Epiestriol Methyl Ether

The creation of this compound involves specific chemical modifications of precursor steroid molecules. These pathways are designed to selectively add a methyl group to one or more of the hydroxyl (-OH) groups on the epiestriol structure.

Routes from Precursor Steroids (e.g., Epiestriol, Estriol)

This compound is synthesized from closely related estrogen compounds, primarily its parent steroid, 16-epiestriol (B195161). Research has demonstrated that steroidal precursors can be converted into their respective metabolites, including methylated forms. For instance, studies involving the perfusion of human placentas with C14-labeled estradiol (B170435) resulted in the metabolic formation of C14-16-epiestriol. oup.com Further analysis of the perfusate identified radioactivity that behaved like the 3-methyl ether of 16-epiestriol, indicating a biological or chemical conversion pathway from a precursor steroid to its methylated derivative. oup.com

The synthesis can also start from more common estrogens. An alternative synthesis route can produce 16-epiestriol from estrone (B1671321), which can then serve as the immediate precursor for methylation. psu.edu The process involves the controlled alkaline hydrolysis of 2,4,16α-tribromoestrone to yield an isomeric ketol, which is then converted to 16-epiestriol. psu.edu Once epiestriol is obtained, methylation methods can be applied.

Methods of Alkylation (e.g., Extractive Alkylation) for Estrogen Methyl Ethers

A rapid and quantitative method for preparing estrogen methyl ethers is extractive alkylation. nih.gov This technique is based on the principle of ion-pair extraction. The estrogen, which is phenolic and thus weakly acidic, is dissolved in an aqueous base. A tetraalkylammonium ion, such as the tetrahexylammonium (B1222370) ion, is then used to extract the estrogen anion as an ion pair into an immiscible organic solvent like methylene (B1212753) chloride. nih.gov In this non-aqueous environment, the estrogen is highly nucleophilic and undergoes irreversible alkylation when treated with an alkylating agent, typically methyl iodide. nih.gov

This method has been successfully applied to various estrogens. Estrone and estradiol are readily 3-O-methylated, while estriol (B74026) tends to yield a dimethylated product under these conditions. nih.gov Gas chromatography (GC) and mass spectrometry (MS) are used to identify the resulting methylated products. nih.gov

Reagent/ConditionPurposeReference
Estrogen (e.g., Epiestriol)Starting substrate with hydroxyl groups for methylation. nih.gov
Aqueous Base (e.g., NaOH)Deprotonates the phenolic hydroxyl group to form an anion. nih.gov
Phase-Transfer Catalyst (e.g., Tetrahexylammonium ion)Forms an ion pair with the estrogen anion, facilitating its transfer to the organic phase. nih.gov
Organic Solvent (e.g., Methylene Chloride)Provides the non-aqueous medium for the alkylation reaction. nih.gov
Alkylating Agent (e.g., Methyl Iodide)Donates the methyl group to the estrogen anion. nih.gov

Specific Reactions Involving Chloromethyl Methyl Ether in Synthesis

Chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as CMME or MOM-Cl, is a crucial reagent in organic synthesis, primarily used to introduce the methoxymethyl (MOM) ether protecting group. wikipedia.org Protecting groups are essential in the multi-step synthesis of complex molecules like steroids, as they temporarily block a reactive site (like a hydroxyl group) to prevent it from interfering with reactions occurring elsewhere on the molecule. wikipedia.orgunivpancasila.ac.id

In the context of epiestriol derivatives, the MOM group is used to protect hydroxyl functions during the synthesis of precursors for radiolabeling. For example, the precursor 3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol is used in the automated synthesis of radiolabeled estrogens. nih.govresearchgate.net The synthesis of this precursor involves the use of a reagent like CMME to form the 3-O-methoxymethyl ether of 16-epiestriol. nih.govnih.gov This protected intermediate can then undergo further reactions, such as the formation of a cyclic sulfate (B86663) at the 16 and 17 positions, before the final step of radiolabeling and deprotection. nih.govnih.gov

Synthesis of this compound Analogs and Derivatives

The synthesis of various analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of specialized tools for research, such as imaging agents.

Preparation of Specific Mono-, Di-, and Tri-methyl Ethers of Epiestriol (e.g., 3,17-dimethyl ether of 16-epiestriol)

The selective methylation of epiestriol's three hydroxyl groups (at the C3, C16, and C17 positions) can yield a variety of mono-, di-, and tri-methyl ether derivatives. The specific reaction conditions and the choice of reagents determine which hydroxyl groups are methylated.

Mono-methyl ethers: The phenolic hydroxyl group at the C3 position is the most acidic and is typically the easiest to methylate selectively. The 3-methyl ether of 16-epiestriol was identified as a metabolite in placental perfusion studies. oup.com Additionally, derivatives like 3-O-Methoxymethyl-16β-epiestriol have been synthesized as intermediates for other products. nih.gov

Di- and Tri-methyl ethers: More forceful conditions or different methodologies can lead to the methylation of the less reactive aliphatic hydroxyl groups at C16 and C17. The extractive alkylation of estriol, a stereoisomer of epiestriol, has been shown to produce a dimethylated product, suggesting that similar di-ethers of epiestriol could be prepared. nih.gov A 3,16,17-tris(methoxymethyl) ether derivative has also been reported in the literature, indicating that full derivatization is possible. core.ac.uk

Derivative ExampleTypeSynthetic Context/PrecursorReference
3-methyl ether of 16-epiestriolMono-methyl etherIdentified as a metabolite of estradiol perfusion. oup.com
3-O-Methoxymethyl-16β-epiestriolMono-ether derivativeSynthesized from 16β-epiestriol as an intermediate for cyclic sulfate formation. nih.gov
Estriol dimethyl etherDi-methyl etherFormed from estriol using extractive alkylation. nih.gov
3,16,17-tris(methoxymethyl) etherTri-ether derivativeMentioned as a synthetic modification of estrogens. core.ac.uk

Radiolabeling Techniques for Mechanistic and Tracer Studies (e.g., C14-labeled derivatives)

Radiolabeling is a powerful technique used to track the metabolic fate of compounds and to develop imaging agents for diagnostic purposes. Epiestriol derivatives are often radiolabeled for such studies.

Carbon-14 (C14) is a common radioisotope used for metabolic studies due to its long half-life. The synthesis of C14-labeled compounds allows researchers to follow the absorption, distribution, metabolism, and excretion of a drug or molecule. nih.gov A key study demonstrated that when C14-labeled estradiol was perfused through human placental tissue, C14-labeled metabolites were formed, including C14-16-epiestriol and its 3-methyl ether. oup.com This provides direct evidence for the formation of this compound and illustrates the utility of C14 labeling in tracing metabolic pathways. oup.com Commercially available C14-labeled estrogens, such as Estradiol [4-¹⁴C], are used as starting materials or standards in such research. arcincusa.com

Other radionuclides are also used, particularly for imaging applications like Positron Emission Tomography (PET). Fluorine-18 (¹⁸F) is a widely used PET isotope. The synthesis of ¹⁸F-labeled estradiol derivatives often uses epiestriol-based precursors. For example, 3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol is a key precursor for the automated synthesis of 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES), a PET imaging agent. nih.govresearchgate.net This synthesis involves a nucleophilic fluorination reaction that opens the cyclic sulfate ring on the epiestriol derivative. nih.gov

Derivatization Strategies for Enhanced Analytical Characterization

The analysis of this compound, like other steroid hormones, often requires derivatization to improve its chemical properties for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). jfda-online.comchromatographyonline.com Derivatization is a process that chemically modifies a compound to produce a new compound with properties more suitable for a specific analytical method. chromatographyonline.comjournalajacr.com This modification can enhance volatility, improve thermal stability, increase detector response, and improve chromatographic separation and peak shape. jfda-online.comgcms.cz For estrogens, including their methyl ethers, derivatization is crucial for achieving the low detection limits required for biological sample analysis. nih.govmst.dk

Several derivatization strategies are employed for estrogens, targeting their hydroxyl and phenolic groups to create derivatives with improved analytical characteristics. These methods can be broadly categorized into silylation, acylation, and alkylation. nih.gov

Silylation: This is one of the most common derivatization techniques for steroids. nih.gov It involves replacing the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. gcms.cz This process increases the volatility and thermal stability of the steroid, making it amenable to GC-MS analysis. jfda-online.com For instance, trimethylsilylation has been successfully applied to various estrogen metabolites for GC-MS analysis. nih.gov

Acylation: This method introduces an acyl group into the molecule. Perfluoroacylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), is particularly effective. gcms.cznih.gov These reagents react with hydroxyl groups to form stable esters that are highly responsive to electron capture detection (ECD) in GC, significantly enhancing sensitivity. gcms.cz A two-step derivatization, such as extractive ethoxycarbonylation followed by pentafluoropropionyl (PFP) derivatization, has been optimized for the comprehensive analysis of 19 endogenous estrogens by GC-MS, achieving excellent peak shapes and high responses. nih.gov

Dansylation: For LC-MS analysis, derivatization with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) is a widely used strategy. journalajacr.comresearchgate.net Dansyl chloride reacts with the phenolic hydroxyl group of estrogens to form highly fluorescent and easily ionizable derivatives. journalajacr.comresearchgate.net This derivatization significantly enhances detection sensitivity in positive ionization mode electrospray ionization-mass spectrometry (ESI-MS), as the dansyl group provides a readily ionizable site. researchgate.netlongdom.org The resulting dansylated estrogens produce an intense and characteristic product ion during tandem mass spectrometry (MS/MS), which is beneficial for quantification. researchgate.net This method has been validated for the simultaneous measurement of 15 endogenous estrogens and their metabolites in human urine and serum. researchgate.netlongdom.org

Other Alkylation/Etherification: Besides the methylation to form the initial ether, other alkylation methods can be used for derivatization. For example, pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl ethers, which are excellent for trace analysis using GC-ECD. gcms.cz Another approach for LC-MS involves introducing a permanently charged group, or quaternization. Derivatization with a reagent like N-methyl-nicotinic acid N-hydroxysuccinimide ester introduces a quaternary amine to the estrogen molecule, making it permanently charged and leading to highly efficient separation and sensitive detection. nih.gov

The choice of derivatization strategy depends on the analytical platform (GC-MS vs. LC-MS) and the specific requirements of the assay, such as sensitivity and selectivity. The following tables summarize common derivatization reagents and their applications in estrogen analysis.

Table 1: Derivatization Reagents for GC-MS Analysis of Estrogens

Reagent/MethodDerivative FormedPurposeReference(s)
Silylation
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherIncreases volatility and thermal stability. gcms.cz
BSTFA + Trimethylchlorosilane (TMCS)Trimethylsilyl (TMS) etherTMCS acts as a catalyst to increase reaction speed and yield. gcms.cz
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)Trimethylsilyl (TMS) etherUsed for both hydroxyl and ketone groups. nih.gov
Acylation
Pentafluoropropionic anhydride (PFPA)Pentafluoropropionyl (PFP) esterEnhances electron capture detector (ECD) response; improves peak shape. nih.gov
Heptafluorobutyric anhydride (HFBA)Heptafluorobutyryl (HFB) esterEnhances ECD response; creates stable derivatives. gcms.cz
Alkylation
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl (PFB) etherUsed for trace analysis with ECD. gcms.cz
Ethylchloroformate (ECF)Ethoxycarbonyl (EOC) derivativeProtects phenolic hydroxyl groups; part of a two-step derivatization. nih.gov

Table 2: Derivatization Reagents for LC-MS Analysis of Estrogens

Reagent/MethodDerivative FormedPurposeReference(s)
Dansylation
Dansyl chlorideDansyl sulfone esterIncreases ionization efficiency in positive ESI-MS; provides a characteristic fragment ion for MS/MS. researchgate.netlongdom.org
Quaternization
N-methyl-nicotinic acid N-hydroxysuccinimide esterQuaternary amine derivativeCreates a permanent positive charge for enhanced ESI-MS sensitivity and improved chromatographic separation. nih.gov
Sulfonylation
Pyridine-3-sulfonyl chloridePyridine-3-sulfonyl esterImproves ionization and allows for sensitive detection by LC-ESI-MS/MS. researchgate.net

Metabolism and Biotransformation of Epiestriol Methyl Ether

Isolation and Identification of Epiestriol Methyl Ether from Biological Matrices

This compound, or more commonly its precursor 16-epiestriol (B195161), has been isolated from various biological sources for research purposes. A notable example is the isolation of crystalline 16-epiestriol from the urine of laying hens, where it is considered an important estrogen conversion product. cdnsciencepub.com In these studies, after initial extraction and purification of the phenolic steroid fraction from hen urine, the isolated 16-epiestriol was subjected to methylation. cdnsciencepub.com This chemical derivatization, often using dimethyl sulphate, yields methyl ethers, including the 3-methyl ether, 3,16-dimethyl ether, and 3,17-dimethyl ether of 16-epiestriol, which are then used for definitive characterization. cdnsciencepub.com The presence of 16-epiestriol has been detected in the urine of both laying hens and those that have ceased to lay. cdnsciencepub.com

In addition to avian sources, metabolites of estrogens have been studied in human placental tissue. oup.com Perfusion studies of the human placenta using radiolabeled C14-17β-estradiol have been conducted to investigate its metabolic fate. oup.com In these experiments, radioactivity corresponding to the 3-methyl ether of 16-epiestriol was isolated from the perfusate after several purification steps and methylation of the extracted compounds. oup.com This finding suggests that the placenta has the metabolic capacity to convert estradiol (B170435) to 16-epiestriol, which can then be identified via its methyl ether derivative. oup.com

Once isolated, the characterization of 16-epiestriol and its methyl ether derivatives relies on a combination of chemical and physical methods to confirm their identity. In the research on hen urine, the isolated crystalline material was confirmed to be 16-epiestriol by comparing the melting points of the substance and its derivatives (acetonide and triacetate) with those of authentic reference compounds. cdnsciencepub.com

Further characterization was achieved through thin-layer chromatography (TLC). cdnsciencepub.com The chromatographic behavior (Rf values) of the isolated 16-epiestriol and its chemically prepared methyl ether derivatives were compared across three different solvent systems against reference standards. cdnsciencepub.com This multi-system TLC analysis provided strong evidence for the identity of the isolated compound. cdnsciencepub.com The methylation reaction itself served as a distinguishing feature, as cis-glycols like 16-epiestriol yield three separable methyl ether derivatives, unlike the trans-epimers of estriol (B74026). cdnsciencepub.com

In the human placenta perfusion studies, characterization of the isolated radioactive material was performed using countercurrent distribution. oup.com The behavior of the prepared 3-methyl ether derivative in this system was compared with that of standard material to confirm its identity. oup.com

Comparative Metabolic Profiles and Species-Specific Considerations in Preclinical Models

The metabolic profile of estrogens, including the formation of 16-epiestriol and its derivatives, exhibits species-specific variations. In the laying hen, 16-epiestriol has been identified as a particularly important estrogen conversion product. cdnsciencepub.com Studies involving the injection of radiolabeled estradiol and estrone (B1671321) into hens have resulted in the recovery of radioactive 16-epiestriol from their urine, establishing it as a normal urinary estrogen in this species. cdnsciencepub.com Its presence in amounts significant relative to estrone underscores its prominence in the hen's estrogen metabolism. cdnsciencepub.com The isolation of estradiol-17β from hen's urine and its characterization as the crystalline 3-methyl ether further highlights the metabolic pathways present in this avian model. cdnsciencepub.com

In contrast, human estrogen metabolism involves a broader and more complex profile of metabolites. cedarville.eduoup.com While 16-epiestriol is a recognized human metabolite, it is one of many products of the 2-, 4-, and 16-hydroxylation pathways. cedarville.edunih.govresearchgate.net Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can simultaneously measure a panel of 15 estrogens and their metabolites, including 16-epiestriol, from human serum and urine. oup.comresearchgate.net In humans, the relative abundance of metabolites from the 2-, 4-, and 16-pathways can vary between individuals and is a subject of extensive research. cedarville.edunih.gov For instance, in premenopausal women, the 2- and 16-hydroxylation pathways account for the largest proportions of total estrogen metabolites. harvard.edu

Preclinical studies in rodents have also provided insights, particularly regarding the enzymes involved in estrogen metabolism. For example, research on catechol-O-methyltransferase (COMT) deficient mice has been crucial in demonstrating the role of this enzyme in producing methoxy (B1213986) estrogen metabolites. aacrjournals.org Studies in rats have explored the complex, tissue-specific regulation of COMT activity and expression by estrogens. researchgate.net These animal models, while not always directly focused on this compound, are vital for understanding the fundamental enzymatic processes that govern the formation of all estrogen methyl ethers.

Table of Mentioned Compounds

Molecular Mechanisms and Preclinical Pharmacological Investigations of Epiestriol Methyl Ether

Interaction with Estrogen Receptors (ERs)

The biological effects of estrogenic compounds are primarily mediated through their interaction with two subtypes of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.org The affinity and selectivity of a ligand for these receptor subtypes can determine its tissue-specific actions.

Studies on the binding affinities of various endogenous estrogen metabolites provide a framework for understanding how compounds like epiestriol methyl ether might interact with ERα and ERβ. For instance, the parent compound, 16-epiestriol (B195161) (also known as 16β-hydroxy-17β-estradiol), which is structurally very similar, was found to not have a significantly altered binding affinity for either ERα or ERβ compared to estradiol (B170435) (E2). oup.com In contrast, another stereoisomer, 16,17-epiestriol (B195166) (B195164), has been noted to exhibit a preferential binding affinity for ERβ over ERα. iiab.menih.govaacrjournals.org

While direct, quantitative binding data for this compound is not extensively detailed in comparative studies alongside other metabolites, the binding characteristics can be inferred from its structural components. The affinity of the parent steroid nucleus and the influence of the methyl group are key determinants.

Methylation is a critical chemical modification that can significantly alter the binding characteristics of estrogenic compounds. mdpi.comutexas.edu Generally, the addition of a methyl ether group to an estrogen, such as in the case of 2-hydroxyestradiol (B1664083) 3-methyl ether, has been shown to result in a substantially weaker binding affinity for both ERα and ERβ when compared to the unmethylated parent compound. oup.com For example, while 2-methoxyestradiol (B1684026) (2-MeO-E2) and 4-methoxyestradiol (B23171) (4-MeO-E2) retain a modest binding affinity for both ER subtypes, other methylated catechol estrogens show no significant affinity at tested concentrations. oup.com This suggests that the methylation at the C3 position of the steroid, as in epiestriol 3-methyl ether, likely reduces its binding affinity to estrogen receptors compared to the parent epiestriol molecule. The presence of the methyl group can introduce steric hindrance or alter the electronic properties of the phenolic hydroxyl group, which is crucial for high-affinity binding to the estrogen receptor's ligand-binding pocket.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. open.ac.uk In the context of estrogenic compounds, QSAR studies help to identify the key structural features that determine the binding affinity and selectivity for ERα and ERβ. oup.comnih.gov

Specific Biological Activities in Preclinical Models

Beyond receptor binding studies, the physiological effects of this compound have been investigated in preclinical animal models to assess its potential therapeutic activities.

Preclinical research has identified significant hypotensive (blood pressure-lowering) effects of this compound. In a study using metacorticoid hypertensive rats, a model for steroid-induced hypertension, several natural and synthetic estrogens were evaluated for their anti-hypertensive action. ebm-journal.org Among the compounds tested, 16-epiestriol 3-methyl ether was found to be the most active. ebm-journal.org The administration of this compound led to a highly significant fall in blood pressure, effectively reducing it to the normotensive range in these hypertensive animals. ebm-journal.org This potent hypotensive activity was noted to be more pronounced than that of the natural estrogens tested and was not attributed to general toxicity. ebm-journal.org

Table 1: Hypotensive Effects of Estrogens in Metacorticoid Hypertensive Rats Interactive data table based on findings from Sturtevant et al. ebm-journal.org

Compound Mean Group Blood Pressure Change (mm Hg) Significance
16-Epiestriol 3-methyl ether Significant Decrease Highly Significant
Natural Estrogens (Group) Mild Decrease Less Potent

While direct studies on the anti-inflammatory properties of this compound are limited, significant evidence exists for its parent compound, 16-epiestriol. Research has shown that 16-epiestriol possesses potent anti-inflammatory activity, which is noteworthy because it appears to be separated from the glycogenic activity typically associated with conventional anti-inflammatory steroids like hydrocortisone (B1673445). wikipedia.orgnih.gov

In a carrageenan-induced rat paw edema model, an established method for assessing anti-inflammatory effects, 16-epiestriol was found to be more than twice as effective as hydrocortisone on an equimolar basis in preventing swelling. nih.govscience.gov This suggests that the steroidal backbone of epiestriol has intrinsic anti-inflammatory capabilities. Furthermore, other estrogen metabolites like 17-epiestriol have demonstrated the ability to inhibit the expression of vascular cell adhesion molecule 1 (VCAM-1), a key mediator in the inflammatory process. nih.gov Given that methylation primarily alters receptor binding affinity, it is plausible that some of the anti-inflammatory actions of the core epiestriol structure, potentially mediated through non-receptor pathways or ERβ agonism, are retained in its methylated form. nih.govpeerj.com

Table 2: Investigated Preclinical Biological Activities

Compound Activity Investigated Model Finding
16-Epiestriol 3-methyl ether Hypotensive Metacorticoid Hypertensive Rats Most active compound tested; significantly reduced blood pressure to normotensive range. ebm-journal.org

| 16-Epiestriol (Parent Compound) | Anti-inflammatory | Carrageenan Rat Paw Edema | More than twice as effective as hydrocortisone in preventing edema. nih.gov |

Cellular and Subcellular Actions of this compound

The direct cellular and subcellular actions of this compound have not been extensively characterized. However, significant insights can be drawn from studies of its parent compound, 17-epiestriol. As a methyl ether, the compound's activity is likely contingent on its binding to estrogen receptors (ERs) or its potential conversion back to the parent epiestriol. Generally, estrogen ethers are considered less active than their parent hormones, acting as prodrugs. wikipedia.org

While specific studies on this compound are lacking, its parent, 17-epiestriol, demonstrates potent modulation of key inflammatory signaling pathways. In human umbilical vein endothelial cells, 17-epiestriol prevents the tumor necrosis factor-alpha (TNFα)-induced migration of the transcription factor NF-κB into the nucleus. nih.gov This action is critical as NF-κB is a central mediator of inflammatory responses. This inhibitory effect is mediated at least in part through the nitric oxide (NO) pathway. The actions of 17-epiestriol were significantly reduced by the estrogen receptor antagonist ICI-182780, confirming its mechanism is ER-dependent. nih.gov Furthermore, 17-epiestriol is considered a selective agonist for estrogen receptor beta (ERβ). nih.gov The signaling pathways for estrogens are known to be complex, involving the formation of ERα-ERα or ERβ-ERβ homodimers, or ERα-ERβ heterodimers, which then interact with gene promoters. oup.com

The impact of this compound on gene expression is inferred from its parent compound, 17-epiestriol. Research shows that 17-epiestriol is a powerful suppressor of vascular cell adhesion molecule 1 (VCAM-1) mRNA and protein expression induced by TNFα in endothelial cells. nih.gov This effect is exceptionally potent, being approximately 400 times stronger than that of 17β-estradiol. nih.gov

In addition to suppressing inflammatory genes, 17-epiestriol was also found to induce the expression of endothelial nitric-oxide synthase (eNOS) mRNA and protein. nih.gov The upregulation of eNOS is significant as it leads to increased production of nitric oxide, a key molecule in vasodilation and anti-inflammatory processes. These findings highlight a distinct gene expression profile modulated by 17-epiestriol, focusing on the attenuation of inflammatory responses in the vasculature.

Table 1: Summary of Cellular Actions of 17-Epiestriol (Parent Compound) in Endothelial Cells

Cellular Action Effect Mediating Factors Source
VCAM-1 Expression Potent suppression of TNFα-induced mRNA and protein expression. ERβ, Nitric Oxide (NO) nih.gov
NF-κB Signaling Prevents TNFα-induced migration of NF-κB to the nucleus. Nitric Oxide (NO) nih.gov
eNOS Expression Induces expression of eNOS mRNA and protein. Not specified nih.gov

Comparative Pharmacological Studies with Related Estrogens and Metabolites in Preclinical Contexts

Comparative studies place the likely activity of this compound in the context of other well-characterized estrogens. A key principle in estrogen pharmacology is that modifications to the core steroid structure significantly alter receptor binding affinity and subsequent biological activity.

The methylation of the C-3 hydroxyl group to form a methyl ether, as in this compound, generally results in a substantial decrease in binding affinity for estrogen receptors. oup.com For example, mestranol (B1676317) (ethinylestradiol 3-methyl ether) has only about 1% of the binding affinity for the estrogen receptor compared to its parent hormone. wikipedia.org Similarly, estradiol 3-methyl ether has a very low affinity for ERs. oup.com This suggests that this compound itself is likely a weak estrogen agonist and may function primarily as a prodrug that is metabolized to the more active epiestriol.

The parent compound, 16,17-epiestriol (an isomer of estriol), exhibits a distinct receptor binding profile. It shows a preferential binding affinity for human ERβ over ERα. oup.com This is a characteristic shared with other D-ring metabolites of estrogen, such as estriol (B74026) itself. oup.com In contrast, estradiol binds with nearly equal high affinity to both ERα and ERβ, while estrone (B1671321) shows a preference for ERα. oup.comwikipedia.org

In functional assays, 17-epiestriol stands out for its potency in non-genomic signaling pathways. As noted, it is approximately 400 times more potent than 17β-estradiol at suppressing TNFα-induced VCAM-1 expression. nih.gov This potent anti-inflammatory action, mediated via ERβ, distinguishes it from estradiol. Other estrogens like ethinyl estradiol and estrone showed no effect on VCAM-1 expression at the concentrations tested in the same study. nih.gov

Table 2: Comparative Pharmacological Profile of Epiestriol and Related Estrogens

Compound Receptor Preference Key Preclinical Finding Source
17β-Estradiol ERα ≈ ERβ (High Affinity) Suppresses VCAM-1 expression only at supraphysiological concentrations in vitro. nih.govwikipedia.org
Estriol ERβ > ERα (Lower Affinity) Considered a weak estrogen compared to estradiol. oup.comwikipedia.org
16,17-Epiestriol ERβ > ERα ~400x more potent than 17β-Estradiol in suppressing VCAM-1 expression. nih.govoup.com
Estrone ERα > ERβ A major endogenous estrogen, generally less potent than estradiol. oup.comglpbio.com
Ethinyl Estradiol ERα Agonist Did not affect TNFα-induced VCAM-1 expression at concentrations tested. nih.goviiab.me
This compound Likely very low affinity for ERα/ERβ Activity not directly characterized; presumed to be a prodrug of epiestriol. wikipedia.orgoup.com

Advanced Analytical Methodologies for Epiestriol Methyl Ether Quantification and Characterization

Chromatographic Techniques for Detection and Separation

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of estrogens. These techniques offer the high selectivity and sensitivity needed to distinguish between structurally similar isomers and to quantify them at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique for the simultaneous measurement of multiple estrogens and their metabolites from biological fluids. longdom.orgcedarville.edu Methods have been developed that can concurrently measure up to 15 different estrogens, including parent estrogens, and their 2-, 4-, and 16-hydroxylation pathway metabolites, from a small volume of serum or urine (typically 0.5 mL). cedarville.edunih.govnih.gov

The general approach relies on stable isotope dilution, where known amounts of isotopically labeled standards (e.g., deuterated or ¹³C-labeled) are added to the sample at the beginning of the workflow. nih.govnih.gov This allows for precise quantification by correcting for any loss or degradation of the analyte during sample preparation and analysis. nih.gov Electrospray ionization (ESI) is commonly used to generate gas-phase ions from the liquid chromatograph's eluent, which are then analyzed by a tandem mass spectrometer (MS/MS). longdom.orgnih.gov The use of MS/MS, which involves isolating a specific precursor ion and then fragmenting it to produce characteristic product ions, provides exceptional specificity, allowing for the differentiation of closely related estrogen isomers. nih.gov This high specificity and sensitivity make LC-MS/MS the "gold standard" for steroid hormone measurement. nih.gov

Table 1: Representative LC-MS/MS Method Parameters for Estrogen Metabolite Analysis

ParameterDescriptionSource(s)
Instrumentation ThermoFinnigan TSQ Quantum-AM triple quadrupole MS with ESI source, coupled to a Surveyor HPLC system. aacrjournals.org
Column Phenomenex Synergi Hydro-RP 2.5 μm (100 × 2.0 mm) or Kinetex C18 1.7 µm (150 x 2.1 mm). longdom.orgresearchgate.net
Mobile Phase Gradient elution using mobile phases containing water, methanol, acetonitrile, and formic acid. longdom.orgresearchgate.net
Flow Rate Approximately 0.2 mL/min to 0.4 mL/min. longdom.org
Ionization Mode Positive Electrospray Ionization (ESI+), particularly after derivatization. longdom.org
Detection Mode Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). longdom.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of estrogen profiles. unito.it A significant challenge for GC-MS analysis of steroids is their low volatility. researchgate.net Therefore, chemical derivatization is a mandatory step to convert the non-volatile estrogens into more volatile derivatives suitable for gas chromatography. unito.itnih.gov

Common derivatization approaches include the formation of trimethylsilyl (B98337) (TMS)-ether derivatives using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). unito.itkoreascience.kr Another effective, more recent method involves a two-phase extractive ethoxycarbonylation (EOC) of the phenolic hydroxyl group, followed by pentafluoropropionyl (PFP) derivatization of other hydroxyl groups. nih.govyonsei.ac.kr This dual derivatization creates stable products with excellent chromatographic properties and high electron-impact ionization responses. nih.gov The optimized GC-MS methods, often using selected ion monitoring (SIM), provide high sensitivity and allow for the separation and quantification of a wide array of estrogen metabolites, including 16-epiestriol (B195161) and other estriol (B74026) isomers, within a short run time. unito.itnih.gov

Sample Preparation and Extraction Strategies

Effective sample preparation is paramount to remove interfering substances from the biological matrix and to concentrate the analytes of interest before instrumental analysis.

Hydrolysis and Extraction Methods for Biological Samples

In biological fluids like urine and plasma, estrogens and their metabolites exist in three forms: unconjugated (free), and conjugated as glucuronides or sulfates. cedarville.edunih.gov To analyze the total concentration of an estrogen metabolite, a hydrolysis step is required to cleave these conjugates and liberate the free steroid. cedarville.eduresearchgate.net This is typically achieved through enzymatic hydrolysis using a mixture of β-glucuronidase and arylsulfatase, often from Helix pomatia. cedarville.eduaacrjournals.orgdphen1.com The incubation is usually performed in a buffered solution (e.g., sodium acetate (B1210297), pH 5.0) at 37°C. dphen1.com In some older methods, acid hydrolysis with hydrochloric acid was used, but this can lead to the degradation of unstable analytes. dphen1.comscispace.com

Following hydrolysis, the unconjugated estrogens are extracted from the aqueous sample. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques. dphen1.com LLE uses immiscible organic solvents, such as ethyl acetate or tert-butyl methyl ether, to partition the analytes from the aqueous phase. dphen1.comresearchgate.net SPE often employs C-18 cartridges, which retain the hydrophobic estrogen molecules while allowing more polar, interfering compounds to be washed away. unito.it

Optimization of Chemical Derivatization Procedures for Enhanced Sensitivity (e.g., dansylation)

To overcome the poor ionization efficiency of neutral steroid molecules like Epiestriol methyl ether in ESI-MS, chemical derivatization is employed to enhance sensitivity. longdom.orgresearchgate.net The most widely used derivatization reaction for phenolic estrogens is dansylation, which involves reacting the analyte with dansyl chloride. nih.govaacrjournals.orgnih.gov This process attaches a dansyl group, which has a high proton affinity and is easily ionized, to the phenolic hydroxyl group of the estrogen. researchgate.net

The reaction is typically carried out in a basic buffer (e.g., sodium bicarbonate, pH 9.0) with dansyl chloride dissolved in an organic solvent like acetone, followed by incubation at an elevated temperature (e.g., 60-65°C) for a short period (3-15 minutes). longdom.orgaacrjournals.orgnih.gov Optimization of derivatization conditions, such as reagent concentration and incubation time, is crucial for achieving quantitative and reproducible results, leading to a significant improvement in the limit of quantitation. longdom.org Dansylation can improve the sensitivity of LC-MS/MS analysis by several orders of magnitude, enabling the detection of estrogens at picogram-per-milliliter levels. nih.govnih.gov Other derivatization reagents, such as pyridine-3-sulfonyl chloride and picolinoyl chloride, have also been explored to further improve detection limits. longdom.orgnih.gov

Quantitative Methodologies and Validation in Research

The development of a robust quantitative assay requires rigorous validation to ensure its reliability, accuracy, and reproducibility. unito.it Analytical methods for this compound and other estrogens are validated according to established guidelines, assessing several key performance characteristics. unito.ityonsei.ac.kr

Stable isotope dilution is a defining characteristic of the most accurate quantitative methods, as it corrects for variability throughout the entire analytical process. nih.gov Method validation involves establishing linearity by creating calibration curves over a wide concentration range (often spanning 10³-fold). nih.govnih.gov The accuracy is determined by measuring the recovery of a known amount of analyte spiked into a matrix, with typical recoveries ranging from 91% to 113%. nih.gov Precision is assessed by repeatedly analyzing quality control samples at different concentrations, with intra- and inter-assay coefficients of variation (CVs) generally being below 15%. nih.govyonsei.ac.kr

The sensitivity of the method is defined by the limit of detection (LOD) and the lower limit of quantitation (LOQ). yonsei.ac.kr For modern LC-MS/MS and GC-MS methods, LOQs for estrogen metabolites are consistently in the low picogram per milliliter (pg/mL) range in biological samples. longdom.orgnih.gov

Table 2: Typical Validation Parameters for Quantitative Estrogen Metabolite Assays

Validation ParameterTypical Performance MetricSource(s)
Linearity (r²) > 0.995 nih.gov
Lower Limit of Quantitation (LOQ) 0.02 to ~8 pg/mL on-column or in sample nih.govnih.govnih.gov
Accuracy (% Recovery/Bias) 91 - 113% nih.govnih.gov
Precision (% CV or % RSD) 1 - 15% nih.govnih.govnih.govyonsei.ac.kr
Specificity High; no significant interference from other endogenous compounds. nih.govunito.it

These validated, highly sensitive methods are essential for facilitating research into the role of individual estrogen metabolites in health and disease. nih.gov

Application of Stable Isotope Dilution for Absolute Quantification

Stable isotope dilution (SID) is a powerful technique used for the precise quantification of analytes in complex matrices. The methodology involves the use of a stable, isotopically labeled version of the analyte of interest as an internal standard. This standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)), is added to the sample at a known concentration at the beginning of the sample preparation process.

For the analysis of this compound, a deuterated or ¹³C-labeled analog would serve as the ideal internal standard. For instance, research on related estrogen metabolites has successfully employed deuterated 16-epiestriol and ¹³C-labeled 2-hydroxyestrone-3-methyl ether to ensure accurate quantification. aacrjournals.orgnih.gov The fundamental principle of SID is that the isotopically labeled standard behaves identically to the endogenous analyte throughout extraction, purification, and chromatographic separation, thus accounting for any sample losses during these steps.

The quantification is achieved by measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, typically using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). aacrjournals.orgunito.it This ratio is then used to calculate the absolute concentration of the analyte in the original sample by referencing a calibration curve constructed from known concentrations of the unlabeled analyte and a fixed concentration of the labeled standard. The use of stable isotope-labeled standards is considered the most reliable approach for correcting for matrix effects and variations in instrument response. acs.org

Isotope Type Example Labeled Compound for Estrogen Analysis Reference
Deuterium (D)Deuterated 16-epiestriol nih.gov
Carbon-13 (¹³C)¹³C-labeled 2-hydroxyestrone-3-methyl ether nih.gov

Assessment of Assay Sensitivity, Specificity, Accuracy, and Precision in Research Matrices

The validation of any analytical method is crucial to ensure the reliability and reproducibility of the obtained results. For the quantification of this compound, the assay's sensitivity, specificity, accuracy, and precision are rigorously evaluated in relevant biological matrices such as serum, plasma, and urine. nih.govunito.it

Sensitivity is determined by the limit of detection (LOD) and the lower limit of quantitation (LLOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For highly sensitive assays measuring related estrogen metabolites, LODs can be as low as 100 fg/mL, with LLOQs typically around 1 pg/mL. aacrjournals.orgnih.gov

Specificity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample matrix. The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring unique precursor-to-product ion transitions for both the analyte and its isotopically labeled internal standard.

Accuracy is the measure of the closeness of the determined value to the true value. It is often assessed by analyzing quality control (QC) samples prepared at different concentrations in the relevant matrix. For validated methods, the accuracy is typically expected to be within 85-115% of the nominal value. aacrjournals.orgnih.gov

Precision reflects the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at different levels, including intra-assay (within a single analytical run) and inter-assay (between different analytical runs). For robust methods, the %CV is generally required to be less than 15%. aacrjournals.org

The table below summarizes the typical validation parameters for analytical methods used in the quantification of estrogen metabolites, which are applicable to this compound.

Parameter Typical Value/Range Reference
Limit of Detection (LOD)~100 fg/mL nih.gov
Lower Limit of Quantitation (LLOQ)1 pg/mL aacrjournals.orgnih.gov
Accuracy85-115% of target value aacrjournals.orgnih.gov
Precision (Intra- and Inter-assay %CV)<15% aacrjournals.org

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Novel Molecular Targets Beyond Estrogen Receptors

The quest to identify new molecular targets for Epiestriol methyl ether is a critical area of future research. While its interaction with estrogen receptors (ERα and ERβ) is established, evidence suggests that other signaling pathways may be involved. physiology.orgnih.govwikipedia.orgmdpi.com For instance, some estrogen metabolites have been shown to influence cellular processes independently of classical estrogen receptors. nih.gov Research into other potential binding partners, such as orphan nuclear receptors or cell surface receptors, could reveal new therapeutic avenues. nih.gov The estrogen-related receptor alpha (ERRα) is one such potential target that warrants investigation. nih.gov

Development of Advanced in vitro and ex vivo Model Systems for Mechanistic Research

To thoroughly investigate the mechanisms of action of this compound, sophisticated model systems are required. nih.gov

In vitro models: The use of engineered cell lines, including those with specific gene knockouts or reporter gene constructs, can help dissect the signaling pathways modulated by this compound. nih.govoup.com Three-dimensional (3D) cell cultures and organoid models offer a more physiologically relevant environment compared to traditional 2D cultures, allowing for the study of cell-cell interactions and tissue-like responses. mdpi.comnih.gov

Ex vivo models: Precision-cut tissue slices, particularly from relevant organs like the liver or placenta, provide a powerful platform to study the metabolism and effects of this compound in a native tissue context. mdpi.comoup.com These models maintain the complex cellular architecture and interactions of the original tissue, offering valuable insights into its biological activity. mdpi.comnih.gov

Table 1: Advanced Model Systems for this compound Research
Model SystemDescriptionResearch ApplicationReferences
Engineered Cell LinesCell lines with specific genetic modifications (e.g., gene knockouts, reporter genes).Dissecting specific signaling pathways. nih.govoup.com
3D Cell Cultures/OrganoidsCells grown in a three-dimensional matrix, mimicking tissue structure.Studying cell-cell interactions and more physiologically relevant responses. mdpi.comnih.gov
Precision-Cut Tissue SlicesThin slices of fresh tissue cultured ex vivo.Investigating metabolism and effects in a native tissue environment. mdpi.comoup.com

Application of Computational Chemistry and Molecular Dynamics Simulations to Understand Interactions

Computational approaches are invaluable for predicting and understanding the molecular interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of this compound and related compounds based on their chemical structures. This can aid in the design of new analogs with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound when interacting with its molecular targets. researchgate.netmdpi.comunimi.itmdpi.comnih.gov These simulations can reveal the conformational changes that occur upon binding and help to identify key amino acid residues involved in the interaction. This information is crucial for understanding the basis of its biological activity and for the rational design of more potent and selective compounds.

Investigation of Biosynthetic and Degradative Enzyme Systems Specific to this compound

Understanding the metabolic fate of this compound is essential for predicting its in vivo activity and duration of action. Research in this area should focus on:

Biosynthesis: Identifying the specific enzymes responsible for the methylation of its precursor, 16-epiestriol (B195161), is a key area of investigation. nih.govcedarville.edu Studies on the metabolism of related estrogens suggest that catechol-O-methyltransferase (COMT) could be involved.

Degradation: The enzymes involved in the cleavage of the methyl ether bond are also of significant interest. nih.gov In anaerobic bacteria, O-demethylases are known to cleave phenyl methyl ethers, and similar enzymatic systems may exist in humans. nih.gov Identifying these enzymes will provide a more complete picture of the metabolic profile of this compound.

Table 2: Potential Enzymes in this compound Metabolism
ProcessPotential Enzyme ClassFunctionReferences
Biosynthesis (Methylation)Catechol-O-methyltransferase (COMT)Adds a methyl group to a hydroxyl group.
Degradation (Demethylation)O-demethylasesCleaves a methyl ether bond. nih.gov

Potential as a Research Tool or Probe in Steroid Biology Studies

Given its specific chemical structure, this compound could serve as a valuable research tool. scispace.com Its methylated form may exhibit different binding affinities and selectivities for various receptors compared to its unmethylated precursor. oup.com This makes it a useful probe for studying the structure-activity relationships of estrogens and for characterizing the ligand-binding pockets of different estrogen receptor subtypes. Furthermore, radiolabeled versions of this compound could be synthesized for use in receptor binding assays and in vivo imaging studies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing Epiestriol methyl ether in laboratory settings?

  • Methodological Answer : Synthesis typically involves protecting group strategies (e.g., methoxymethyl (MOM) ether formation) using reagents like chloromethyl methyl ether under controlled conditions . Characterization requires NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm purity and structural identity. For reproducibility, experimental sections in journals (e.g., Medicinal Chemistry Research) mandate detailed reagent sources, reaction conditions, and spectroscopic data .

Q. How should researchers ensure safety when handling this compound in laboratory environments?

  • Methodological Answer : Follow peroxide-forming chemical protocols: use explosion-proof equipment, ground containers, and inert atmospheres . Safety data sheets (SDS) recommend ventilation, PPE (nitrile gloves, face shields), and static discharge prevention . Regular monitoring for peroxide formation is critical, especially after long-term storage .

Q. What are the recommended statistical approaches for analyzing pharmacological data (e.g., IC₅₀) in studies involving this compound?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) for dose-response curves. Include positive/negative controls and validate assays with triplicate measurements. Statistical software (e.g., GraphPad Prism) should apply ANOVA or t-tests with corrections for multiple comparisons .

Advanced Research Questions

Q. How can ab-initio computational methods elucidate the conformational stability of this compound?

  • Methodological Answer : Employ Gaussian-based software (e.g., GAUSSIAN 70) with basis sets (STO-3G or 6-31G*) to model rotational barriers and nonbonded interactions. Optimize torsional angles (e.g., O–C bonds) and compare energy minima to experimental data (e.g., X-ray crystallography) . For dynamic behavior, molecular dynamics (MD) simulations can assess solvent effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR : Assign peaks via 2D-COSY or NOESY to confirm stereochemistry.
  • XRD : Resolve ambiguities in crystal structures.
  • DFT calculations : Predict vibrational frequencies (IR/Raman) to match experimental spectra . Document discrepancies in supplementary materials with error margins .

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to geochemical or pharmacological data on this compound?

  • Methodological Answer : Register datasets with DOIs via repositories (e.g., Zenodo). Use standardized templates for metadata (e.g., SESAR for sample cataloging) and cite method DOIs in publications. Ensure interoperability by aligning with community guidelines (e.g., IAVCEI for tephra studies, adapted for chemical data) .

Q. What ethical and data management considerations are critical for longitudinal studies involving this compound?

  • Methodological Answer : Comply with GDPR or HIPAA for anonymized data storage. Develop a Data Management Plan (DMP) outlining encryption, access tiers, and retention periods. Ethical reviews must address chemical exposure risks, informed consent for human cell-line use, and conflict-of-interest disclosures .

Experimental Design & Reproducibility

Q. How should researchers design experiments to minimize batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent purity) and use high-purity starting materials. Implement QC checks via TLC/HPLC at each synthetic step. Publish detailed protocols in supplementary materials, including failure cases to guide troubleshooting .

Q. What advanced techniques validate the biological activity of this compound in vitro/in vivo models?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) for binding affinity studies. For in vivo models, employ pharmacokinetic profiling (LC-MS/MS for plasma concentration) and histopathological validation. Transparent reporting of animal welfare (ARRIVE guidelines) is mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.